molecular formula C24H22N4O2 B2737011 (E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 391890-10-1

(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2737011
CAS RN: 391890-10-1
M. Wt: 398.466
InChI Key: DZOYBSMNPXWAPV-PCLIKHOPSA-N
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Description

(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Properties

Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their selective inhibition of aldose reductase (ALR2), showing activity levels in the micromolar/submicromolar range. The introduction of hydroxy groups at specific positions enhanced inhibitory potency. These compounds also displayed significant antioxidant properties, suggesting potential therapeutic applications in managing oxidative stress-related diseases (C. La Motta et al., 2007).

Anticancer Activity

The synthesis and biological activities of pyrimidine derivatives have been extensively explored, with some compounds showing significant anticancer activity in vitro and in vivo. The structural modifications of these compounds have aimed at enhancing their activity and selectivity against various cancer cell lines (T. Su et al., 1986).

Imaging Agents for Parkinson's Disease

Pyrimidinyl derivatives have been synthesized for potential application as PET imaging agents in Parkinson's disease. These compounds, such as HG-10-102-01, are designed to target specific enzymes associated with the disease, aiding in its diagnosis and progression monitoring (Min Wang et al., 2017).

Structural and Theoretical Studies

Research on pyrimidine derivatives extends to their structural characterization and theoretical studies, providing insights into their molecular properties, reactivity, and potential as building blocks in the synthesis of complex molecules. Such studies contribute to the understanding of their mechanism of action and optimization for specific applications (Murat Saracoglu Murat Saracoglu et al., 2020).

Antifungal and Antibacterial Agents

Some pyrimidine-linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These studies highlight the versatility of pyrimidine derivatives in developing new agents for combating microbial infections and agricultural pests (P. P. Deohate et al., 2020).

properties

IUPAC Name

3-(benzyliminomethyl)-2-(4-methoxyanilino)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-7-6-14-28-23(17)27-22(26-19-10-12-20(30-2)13-11-19)21(24(28)29)16-25-15-18-8-4-3-5-9-18/h3-14,16,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOYBSMNPXWAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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